1-甲基-2-硝基-3-(三氟甲基)苯

描述

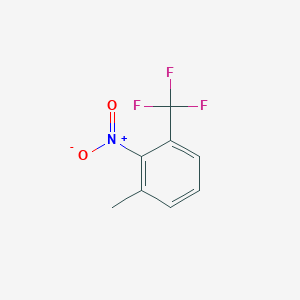

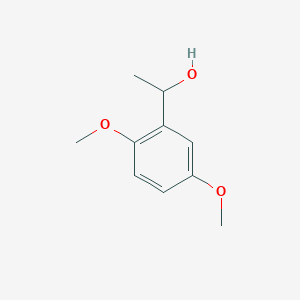

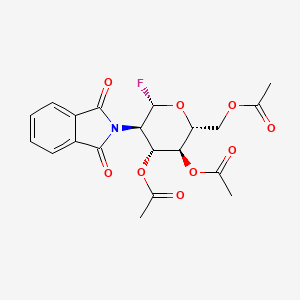

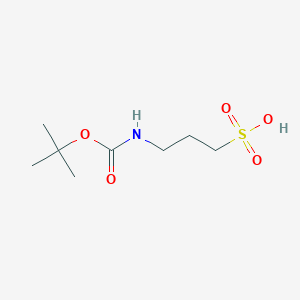

1-Methyl-2-nitro-3-(trifluoromethyl)benzene is a chemical compound with the empirical formula C8H6F3NO2 . It has a molecular weight of 205.13 .

Molecular Structure Analysis

The molecular structure of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene consists of a benzene ring substituted with a methyl group, a nitro group, and a trifluoromethyl group .Chemical Reactions Analysis

While specific reactions involving 1-Methyl-2-nitro-3-(trifluoromethyl)benzene are not available, it’s known that nitrobenzene compounds can undergo reactions such as reduction to aniline derivatives .科学研究应用

药理学应用研究

对相关硝基和三氟甲基化合物的研究表明在药理学应用中具有重要意义。例如,已使用 LC-MS/MS 广泛研究了尼替西农(一种因其硝基和三氟甲基而相关的化合物)的降解过程,以了解其在各种条件下的稳定性。这项研究对于评估尼替西农医疗应用的潜在风险和益处至关重要,特别是在治疗肝肾酪氨酸血症等罕见的遗传代谢疾病方面 (Barchańska 等人,2019 年)。

超分子化学

在超分子化学中,苯-1,3,5-三甲酰胺等化合物因其能够自组装成一维纳米级棒状结构而得到认可,该结构由三倍氢键稳定。该特性被用于纳米技术、聚合物加工和生物医学应用中,展示了苯衍生物在先进材料和技术中的用途 (Cantekin、de Greef 和 Palmans,2012 年)。

绿色化学

对环境友好的合成方法的追求导致了绿色化学途径的发展,用于生产具有硝基和三氟甲基的化合物。例如,5,5'-亚甲基双(苯并三唑) 的实用合成展示了一种有效且环保的方法来创建用于金属钝化剂和光敏材料的宝贵分子,强调了可持续实践在化学合成中的重要性 (Gu、Yu、Zhang 和 Xu,2009 年)。

环境研究

对像 3-三氟甲基-4-硝基苯酚 (TFM) 等化合物在环境中的归趋和影响的研究揭示了这些物质对水生生态系统的短暂影响。TFM 主要用于五大湖流域来控制海七鳃鳗种群,其影响是短暂的,生态系统在施用后会恢复到施用前的条件。这突出了该化合物最小的长期毒理学风险及其在环境管理实践中的特异性 (Hubert,2003 年)。

安全和危害

属性

IUPAC Name |

1-methyl-2-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-3-2-4-6(8(9,10)11)7(5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXZOTTYGWMNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541296 | |

| Record name | 1-Methyl-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-nitro-3-(trifluoromethyl)benzene | |

CAS RN |

92891-23-1 | |

| Record name | 1-Methyl-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)

![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)